2-Bromoquinoline-3-methanol
CAS No.:
Cat. No.: VC13919412
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO |
|---|---|
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | (2-bromoquinolin-3-yl)methanol |
| Standard InChI | InChI=1S/C10H8BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 |
| Standard InChI Key | VAURULGCRWJWHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Br)CO |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Bromoquinoline-3-methanol (CHBrNO) consists of a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with substituents at positions 2 and 3 (Figure 1). The bromine atom at position 2 and the hydroxymethyl (-CHOH) group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
Synthetic Pathways
Bromination of Quinoline Precursors
The JP2001322979A patent outlines a method for synthesizing 3-bromoquinoline hydrobromide by reacting quinoline salts with bromine in a solvent, followed by recrystallization using a water-alcohol mixture . Adapting this protocol, 2-bromoquinoline-3-methanol could theoretically be synthesized via regioselective bromination at position 2, followed by hydroxymethylation at position 3.
Critical Steps:
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Regioselective Bromination:
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Hydroxymethylation:
Alternative Routes via Lithiation
Kobayashi et al. demonstrated the utility of butyllithium in bromine/lithium exchange reactions to functionalize quinoline derivatives . Applying this strategy:
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Start with 2,3-dibromoquinoline.
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Perform selective lithiation at position 3 using butyllithium at -78°C.
Yield Optimization:
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Recrystallization in mixed solvents (water:ethanol = 1:3) improves purity, as seen in 3-bromoquinoline hydrobromide synthesis .
Physicochemical Characterization
Spectral Data (Predicted)
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H NMR (CDCl):
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IR (KBr):
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water .
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Stability: Sensitive to light and moisture; storage under inert gas recommended.
Applications in Drug Discovery and Materials Science
Materials Chemistry
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